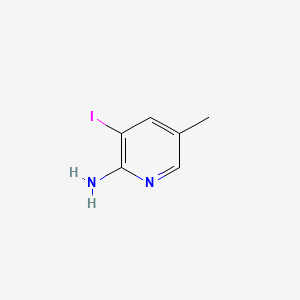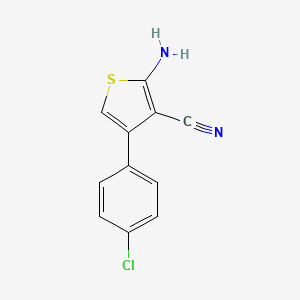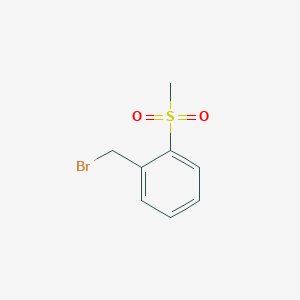
2-(Methylsulfonyl)benzyl Bromide
Descripción general
Descripción
2-(Methylsulfonyl)benzyl Bromide is a useful research compound. Its molecular formula is C8H9BrO2S and its molecular weight is 249.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Natural Product Synthesis
2-(Methylsulfonyl)benzyl bromide derivatives have been synthesized and tested for their inhibitory effects on crucial enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes. These compounds demonstrate significant inhibitory activity, indicating potential uses in designing inhibitors for these enzymes (Bayrak et al., 2019).
Glycosylation Reactions
Methylsulfenyl bromide, a related compound, has been used to prepare cis-linked disaccharides in glycosylation reactions. The process involves using ethyl and phenyl 1-thioglycopyranosides as donors, highlighting its utility in complex carbohydrate synthesis (Dasgupta & Garegg, 1990).
Alkylation Studies
Benzyl bromide, a closely related chemical, has been studied for its selective alkylation properties on sulfur nucleophiles like methionine and cysteine. This research enhances the understanding of selective alkylation in biochemical processes (Rogers, Shaltiel & Boyer, 1976).
Polymer Research
In polymer science, derivatives of this compound are used in synthesizing ladder polymers with specific properties like electric conductivity. This research contributes to the development of advanced materials in electronics and other fields (Oyaizu et al., 2002).
Radical Reactions
Benzyl bromides are employed in radical reactions, serving as substrates in organic synthesis. The study of their activation via single-electron-transfer processes has broad implications in creating new synthetic pathways (Li et al., 2016).
Chromatographic Analysis
In analytical chemistry, benzyl bromide derivatives are used in derivatisation processes for chromatographic determination of compounds like acidic herbicides in environmental samples. This application is crucial for environmental monitoring and analysis (Rompa, Kremer & Zygmunt, 2003).
Safety and Hazards
Mecanismo De Acción
Benzylic Halides
Compounds like “2-(Methylsulfonyl)benzyl Bromide” belong to a class of compounds known as benzylic halides . These compounds typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Mode of Action
In the initiating step, the N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical . It is the succinimidyl radical that removes the hydrogen to form succinimide . Then, the resulting compound reacts with N-bromosuccinimide to form the final product .
Biochemical Pathways
Benzylic halides are often used in organic synthesis, particularly in reactions involving nucleophilic substitution .
Propiedades
IUPAC Name |
1-(bromomethyl)-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLBWTFICJOODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596507 | |
| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82657-74-7 | |
| Record name | 1-(Bromomethyl)-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-methanesulfonylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





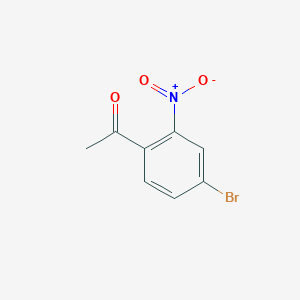
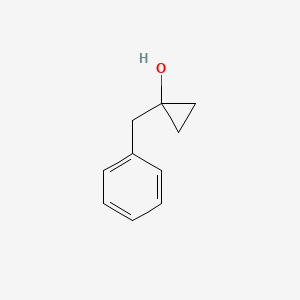
![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)
